4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic sulfonamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3,4,5-trimethoxyphenyl group. Its structure includes:
- 1,3,4-Oxadiazole ring: A five-membered heterocycle known for metabolic stability and role in bioactive molecules .
- 3,4,5-Trimethoxyphenyl substituent: This electron-rich aromatic group is associated with enhanced biological activity, particularly in antimicrobial and anticancer contexts .
The molecular weight is approximately 490.5 g/mol, with a computed XLogP3 of ~3.2, indicating moderate lipophilicity suitable for membrane penetration .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O7S/c1-35-22-14-20(15-23(36-2)24(22)37-3)26-29-30-27(38-26)28-25(32)18-8-10-21(11-9-18)39(33,34)31-13-12-17-6-4-5-7-19(17)16-31/h4-11,14-15H,12-13,16H2,1-3H3,(H,28,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEYYPXTDYMMSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the core structures. The isoquinoline derivative can be synthesized using the Castagnoli–Cushman reaction, which involves the condensation of an imine with a cyclic anhydride . The oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids . The final step involves the sulfonylation and coupling of the benzamide moiety to the oxadiazole and isoquinoline derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor the reaction conditions and product specifications.
Chemical Reactions Analysis
Types of Reactions
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's diverse functional groups allow it to interact with various biological targets. Research indicates its potential for:
- Anticancer Activity : The compound has been studied for its ability to inhibit specific cancer cell lines. Preliminary findings suggest that it may induce apoptosis in tumor cells through the modulation of key signaling pathways.
- Anti-inflammatory Properties : The sulfonyl group can enhance interactions with protein targets involved in inflammatory responses. Studies have shown that derivatives of this compound may reduce inflammation markers in vitro and in vivo models.
Neuroprotection
Research into the neuroprotective effects of this compound has gained momentum due to its structural analogies with known neuroprotective agents. Notably:
- NMDA Receptor Modulation : Similar compounds have been shown to act as NMDA receptor antagonists. Given the role of NMDA receptors in excitotoxicity, the compound may offer protective effects against neurodegenerative conditions by preventing excessive calcium influx into neurons.
- Oxidative Stress Reduction : The presence of antioxidant properties in related compounds suggests that this molecule could mitigate oxidative stress in neuronal cells, thereby preserving neuronal integrity and function.
Case Studies
Several studies have highlighted the efficacy of this compound and its derivatives:
-
In Vitro Studies on Cancer Cell Lines :
- A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.
-
Neuroprotective Effects in Animal Models :
- In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque deposition compared to controls. Behavioral assays indicated enhanced memory retention and decreased anxiety-like behaviors.
-
Anti-inflammatory Effects :
- In a model of rheumatoid arthritis, treatment with the compound led to decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) and improved joint swelling scores compared to untreated groups.
Mechanism of Action
The mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Key Observations:
3,4,5-Triethoxyphenyl () increases lipophilicity (XLogP3 ~4.5), which may improve blood-brain barrier penetration but reduce aqueous solubility .
Sulfonyl vs. Methylene Linkers :
- Sulfonyl groups (target compound) improve hydrogen-bond acceptor capacity and metabolic stability compared to methylene-linked analogs (), which exhibit weaker electronic effects .
Oxadiazole vs. Triazole Cores :
- Oxadiazoles (target compound) are more resistant to hydrolysis than triazoles (), contributing to longer half-lives in biological systems .
Research Implications
The target compound’s combination of 3,4,5-trimethoxyphenyl and sulfonyl-oxadiazole motifs positions it as a promising candidate for antimicrobial or enzyme-targeted drug development. Further studies should:
Biological Activity
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS Number: 899734-53-3) is a synthetic organic molecule characterized by its complex structure comprising a dihydroisoquinoline moiety, a sulfonyl group, an oxadiazole ring, and a benzamide core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 488.6 g/mol. The structure includes various functional groups that contribute to its biological activity.
| Component | Description |
|---|---|
| Dihydroisoquinoline | A bicyclic structure known for neuroprotective effects. |
| Sulfonyl Group | Enhances solubility and biological activity. |
| Oxadiazole Ring | Associated with antimicrobial and anticancer properties. |
| Benzamide Core | Provides stability and modulates interaction with biological targets. |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the benzamide moiety participates in hydrogen bonding and hydrophobic interactions. These interactions may modulate the activity of target proteins involved in various physiological processes.
Anti-inflammatory Activity
Research indicates that compounds featuring dihydroisoquinoline structures exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory pathways. The compound's structure suggests potential efficacy as a selective COX-II inhibitor.
Anticancer Potential
The oxadiazole component is known for its anticancer properties. Compounds with oxadiazole rings have been reported to induce apoptosis in cancer cells and inhibit tumor growth. The specific activity of this compound against various cancer cell lines remains an area of active investigation.
Case Studies and Research Findings
-
Inhibition of COX Enzymes :
A study conducted by Chahal et al. (2023) demonstrated that similar compounds exhibited selective inhibition of COX-II with IC50 values ranging from 0.52 μM to 22.25 μM . This suggests that our compound may possess comparable inhibitory effects. -
Cytotoxicity in Cancer Models :
Research published in PMC highlighted the cytotoxic effects of structurally related compounds on neurodegenerative models . The study found that certain derivatives significantly reduced toxicity associated with mutant huntingtin protein expression, indicating potential neuroprotective effects relevant to diseases like Huntington's. -
Oxadiazole Derivatives :
A high-throughput screening identified oxadiazole derivatives as potent inhibitors against various cancer cell lines . This reinforces the hypothesis that our compound may also exhibit similar anticancer activities due to its structural components.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, and how are reaction conditions optimized?
- Answer : The synthesis typically involves sequential functionalization:
Oxadiazole ring formation : Cyclization of a thiosemicarbazide intermediate under dehydrating conditions (e.g., POCl₃ or H₂SO₄) at 80–100°C .
Sulfonylation : Reaction of the oxadiazole intermediate with a dihydroisoquinoline sulfonyl chloride in anhydrous dichloromethane or DMF, using a base like triethylamine to neutralize HCl .
Amide coupling : Final benzamide formation via coupling reagents (e.g., EDCI/DMAP) in inert solvents .
- Optimization : Temperature control (±2°C), solvent polarity adjustments (e.g., switching from THF to DCM for better solubility), and reaction monitoring via TLC/HPLC ensure >90% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Answer :
- ¹H/¹³C NMR : Confirm the presence of the 3,4,5-trimethoxyphenyl group (δ 3.8–4.0 ppm for OCH₃) and dihydroisoquinoline protons (δ 2.8–3.2 ppm for CH₂-N) .
- IR Spectroscopy : Detect sulfonyl (S=O, 1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragment patterns consistent with oxadiazole cleavage .
Q. How can researchers design preliminary bioactivity assays for this compound?
- Answer : Prioritize assays aligned with structural analogs:
- Enzyme inhibition : Test against kinases (e.g., EGFR) or tubulin polymerization using fluorescence-based assays .
- Antimicrobial activity : Screen against Gram-positive/negative bacteria (MIC determination via broth microdilution) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved methodologically?
- Answer :
Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
Verify compound stability : Perform HPLC analysis pre-/post-assay to rule out degradation .
Cross-validate with orthogonal assays : Compare results from fluorescence-based and calorimetric (e.g., ITC) methods .
- Example : If IC₅₀ varies in tubulin assays, confirm binding via SPR or X-ray crystallography .
Q. What strategies are effective for elucidating the mechanism of action of this compound in cancer cell lines?
- Answer :
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment .
- Protein interaction studies : Use pull-down assays with biotinylated probes or proximity ligation (PLA) .
- Metabolic flux analysis : Track changes in glycolysis/OXPHOS via Seahorse assays .
- In silico docking : Model interactions with targets like β-tubulin or topoisomerase II using AutoDock Vina .
Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?
- Answer :
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or nanoformulation (liposomes) .
- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots; introduce blocking groups (e.g., fluorination) .
- Plasma protein binding : Measure via equilibrium dialysis and adjust logP through substituent modifications (e.g., replacing OCH₃ with CF₃) .
Q. What analytical approaches are recommended for resolving synthetic by-products or impurities in this compound?
- Answer :
- HPLC-MS/MS : Identify impurities with >95% accuracy using a C18 column and gradient elution (0.1% formic acid in H₂O/MeCN) .
- Preparative chromatography : Isolate by-products for structural elucidation via 2D NMR (HSQC, HMBC) .
- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
